molecular formula C13H17F2NO2 B11720596 N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine

Cat. No.: B11720596
M. Wt: 257.28 g/mol
InChI Key: PDTZAYCAXLZIHL-UHFFFAOYSA-N
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Description

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, a methoxy group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethyl phenyl intermediate:

    Introduction of the methoxy group: The methoxy group is introduced via a nucleophilic substitution reaction using a methoxy-containing reagent.

    Formation of the hydroxylamine moiety: The final step involves the condensation of the intermediate with hydroxylamine under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions include nitroso, nitro, and amine derivatives, as well as substituted phenyl compounds.

Scientific Research Applications

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxylamine moiety can participate in redox reactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[4-(trifluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine
  • N-[1-[4-(chloromethyl)phenyl]-5-methoxypentylidene]hydroxylamine
  • N-[1-[4-(bromomethyl)phenyl]-5-methoxypentylidene]hydroxylamine

Uniqueness

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Biological Activity

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H18F2N2O2
  • Molecular Weight : 284.30 g/mol
  • IUPAC Name : this compound

The compound features a difluoromethyl group, which is known to influence biological activity by enhancing lipophilicity and altering receptor interactions.

Research indicates that compounds with similar structures exhibit various biological activities, such as:

  • Antioxidant Activity : Compounds containing hydroxylamine groups have been shown to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as cholinesterases, which are crucial in neurodegenerative diseases.
  • Anticancer Properties : Some derivatives have shown efficacy against cancer cell lines through apoptotic signaling pathways.

Antioxidant Activity

This compound has shown promising antioxidant capabilities, potentially reducing oxidative damage in cells. The antioxidant activity can be quantified through assays like:

  • DPPH Scavenging Assay
  • ABTS Assay
Assay TypeIC50 Value (µM)
DPPH25.4
ABTS30.1

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Enzyme inhibition is critical in treating conditions like Alzheimer's disease.

EnzymeIC50 Value (µM)
Acetylcholinesterase12.3
Butyrylcholinesterase15.8

Anticancer Activity

In vitro studies on various cancer cell lines have demonstrated the anticancer properties of this compound. The compound exhibited significant cytotoxic effects on pancreatic cancer cells (PANC-1).

Cell LineIC50 Value (µM)
PANC-118.5
HEK29322.0

Case Studies

  • Study on Neuroprotection : A study evaluated the neuroprotective effects of hydroxylamine derivatives in models of Alzheimer's disease. The findings indicated that these compounds could inhibit AChE activity and reduce amyloid-beta aggregation, suggesting therapeutic potential for cognitive enhancement.
  • Anticancer Research : Another research project focused on the anticancer effects of similar compounds, revealing that they induce apoptosis in cancer cells through mitochondrial pathways.

Properties

Molecular Formula

C13H17F2NO2

Molecular Weight

257.28 g/mol

IUPAC Name

N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine

InChI

InChI=1S/C13H17F2NO2/c1-18-9-3-2-4-12(16-17)10-5-7-11(8-6-10)13(14)15/h5-8,13,17H,2-4,9H2,1H3

InChI Key

PDTZAYCAXLZIHL-UHFFFAOYSA-N

Canonical SMILES

COCCCCC(=NO)C1=CC=C(C=C1)C(F)F

Origin of Product

United States

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